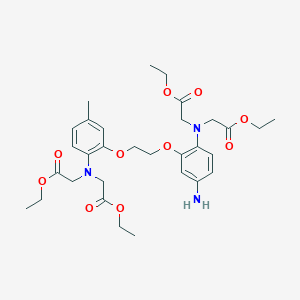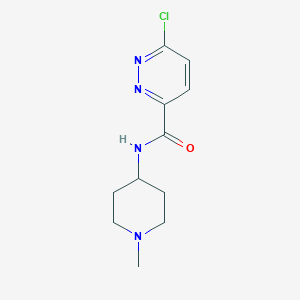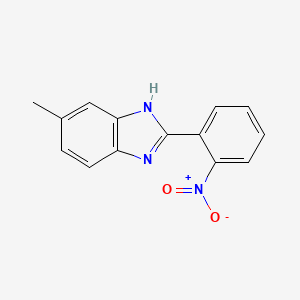![molecular formula C22H25N3O3S2 B12938610 Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate CAS No. 6607-35-8](/img/structure/B12938610.png)
Ethyl 4-cyclopropyl-2-(2-{2-[(propan-2-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamido)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, an isopropylthio group, and a benzoimidazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzoimidazole moiety: This can be achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the isopropylthio group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with isopropylthiol.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Thiophene ring construction: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Final esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring and isopropylthio group can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoimidazole moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoimidazole moiety may produce amines.
科学研究应用
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用机制
The mechanism of action of Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thiophene ring and isopropylthio group may also contribute to its biological effects by modulating cellular signaling pathways and inducing oxidative stress.
相似化合物的比较
Similar Compounds
Ethyl 2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Lacks the cyclopropyl group, which may affect its chemical properties and biological activities.
Ethyl 4-cyclopropyl-2-(2-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate: Contains a methylthio group instead of an isopropylthio group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
Ethyl 4-cyclopropyl-2-(2-(2-(isopropylthio)-1H-benzo[d]imidazol-1-yl)acetamido)thiophene-3-carboxylate is unique due to its combination of structural features, including the cyclopropyl group, isopropylthio group, and benzoimidazole moiety
属性
CAS 编号 |
6607-35-8 |
|---|---|
分子式 |
C22H25N3O3S2 |
分子量 |
443.6 g/mol |
IUPAC 名称 |
ethyl 4-cyclopropyl-2-[[2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H25N3O3S2/c1-4-28-21(27)19-15(14-9-10-14)12-29-20(19)24-18(26)11-25-17-8-6-5-7-16(17)23-22(25)30-13(2)3/h5-8,12-14H,4,9-11H2,1-3H3,(H,24,26) |
InChI 键 |
NKXYDZSYFQYJIU-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC=C1C2CC2)NC(=O)CN3C4=CC=CC=C4N=C3SC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Tosyloxy)ethyl 8-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12938528.png)
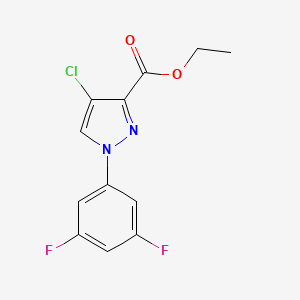

![(3AR,5S,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-amine](/img/structure/B12938551.png)
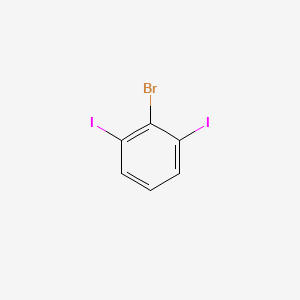

![(3AR,6aS)-3a,6a-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B12938568.png)
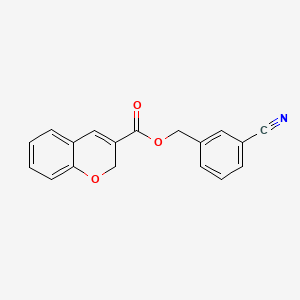

![4-Formyl-3-hydroxy-N-(2-oxo-2H-benzo[d]imidazol-5-yl)-2-naphthamide](/img/structure/B12938591.png)

